6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride
CAS No.: 1260637-73-7
Cat. No.: VC0036950
Molecular Formula: C10H11BrClNO2
Molecular Weight: 292.557
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260637-73-7 |
|---|---|
| Molecular Formula | C10H11BrClNO2 |
| Molecular Weight | 292.557 |
| IUPAC Name | 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H10BrNO2.ClH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H |
| Standard InChI Key | IARLQQJKOKORBN-UHFFFAOYSA-N |
| SMILES | C1CNC(C2=C1C=C(C=C2)Br)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1260637-73-7 | |
| Molecular Formula | C₁₀H₁₁BrClNO₂ | |
| Molecular Weight | 292.5568 g/mol | |
| Purity | 95–98% | |
| Appearance | Solid | |
| Storage | Sealed in dry conditions, 2–8°C |
The compound’s structure features a tetrahydroisoquinoline core with bromine at position 6 and a carboxylic acid group at position 1. The hydrochloride salt enhances solubility and stability for research applications .
Structural Isomers and Derivatives
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Positional Isomer: 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS: 105511324) differs in carboxylic acid placement, altering reactivity .
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Salt Variants: Hydrobromide (CAS: 2253638-99-0) and free acid (CAS: 1260643-32-0) forms exist, demonstrating counterion-dependent properties .
Synthesis and Reactivity
Synthetic Pathways
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Bromination and Carboxylation:
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Salt Formation:
Reactivity in Cross-Coupling Reactions
The bromine atom enables participation in:
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Suzuki-Miyaura Coupling: Substitution with aryl/alkyl boronic acids.
Applications in Research and Industry
Pharmaceutical Intermediates
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PROTAC Development: Serves as a building block for degraders targeting disease-associated proteins .
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Anticancer Agents: Used in synthesizing kinase inhibitors and apoptosis inducers .
Material Science and Catalysis
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Coordination Chemistry: Chelates metal ions (e.g., Pd, Cu) for catalytic applications .
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Polymer Synthesis: Incorporated into functional polymers via carboxylic acid reactivity .
| Hazard Code | Description | Source |
|---|---|---|
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Precautionary Measures
| Supplier | Purity | Package Size | Price (USD) |
|---|---|---|---|
| SynChem | 95% | 1g | $580 |
| Chemcia Scientific | 95% | 0.5g | $135 |
| Crysdot | 95+% | 250mg | $178 |
| Aladdin Scientific | 98% | 100g | $218.46 |
Prices vary based on supplier, purity, and quantity .
Structural and Spectroscopic Analysis
Key Spectral Data
| Technique | Data | Source |
|---|---|---|
| Melting Point | 131–132°C (ethanol) | |
| SMILES | C1CNC(C2=C1C=C(C=C2)Br)C(=O)O.ClH | |
| InChI | InChI=1/C10H10BrNO2.ClH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H |
Environmental and Regulatory Considerations
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